(1S)-2-(3-chloropropyl)cyclopropanol

Catalog No.
S12521686
CAS No.
M.F
C6H11ClO
M. Wt
134.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-2-(3-chloropropyl)cyclopropanol

Product Name

(1S)-2-(3-chloropropyl)cyclopropanol

IUPAC Name

2-(3-chloropropyl)cyclopropan-1-ol

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

InChI

InChI=1S/C6H11ClO/c7-3-1-2-5-4-6(5)8/h5-6,8H,1-4H2

InChI Key

LWDSJSSAQHMGHA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1O)CCCCl

(1S)-2-(3-chloropropyl)cyclopropanol is an organic compound characterized by a cyclopropyl ring with a hydroxyl group and a 3-chloropropyl substituent. Its molecular formula is C6H11ClOC_6H_{11}ClO, and it features a unique stereochemistry denoted by the (1S) configuration, indicating the specific arrangement of atoms around the chiral center. The presence of the chloropropyl group enhances its reactivity and potential applications in various chemical contexts.

  • Ring Opening Reactions: Due to the strain in the cyclopropane ring, it is susceptible to ring-opening reactions, especially in the presence of nucleophiles or Lewis acids. This property makes it a useful intermediate in organic synthesis .
  • Rearrangements: The compound can rearrange to form different structural isomers, such as propanal, through thermal or catalytic processes .
  • Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Several methods exist for synthesizing (1S)-2-(3-chloropropyl)cyclopropanol:

  • Cyclopropanation Reactions: Utilizing organometallic reagents or transition metal catalysts can facilitate the formation of cyclopropanols from alkenes or carbonyl compounds. For instance, titanium(IV) isopropoxide can catalyze the reaction of esters with Grignard reagents to yield cyclopropanols in high yields .
  • Chiral Catalysis: Enantioselective synthesis methods employing chiral catalysts have been developed to produce (1S)-2-(3-chloropropyl)cyclopropanol with high stereochemical purity .
  • Functional Group Transformations: Starting from readily available precursors, transformations involving halogenation and subsequent cyclization can also yield this compound .

(1S)-2-(3-chloropropyl)cyclopropanol has potential applications in:

  • Pharmaceutical Chemistry: Its structure may serve as a scaffold for developing new drugs, particularly those targeting viral infections or modulating cellular processes.
  • Synthetic Organic Chemistry: It can act as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: The unique properties of cyclopropanes may find applications in developing novel materials with specific mechanical or chemical characteristics.

Interaction studies involving (1S)-2-(3-chloropropyl)cyclopropanol are crucial for understanding its reactivity and potential biological effects. Investigating how this compound interacts with enzymes or receptors could provide insights into its mechanism of action and guide future research into its therapeutic potential.

Several compounds share structural similarities with (1S)-2-(3-chloropropyl)cyclopropanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyclopropanolCycloalcoholSimple structure; highly unstable due to ring strain
1-ChlorocyclopropanolChlorinated cycloalcoholSimilar chlorination but lacks the propyl substituent
1-(3-bromopropyl)cyclopropanolBrominated cycloalcoholSimilar reactivity; bromine may alter biological activity
2-(3-chlorobutyl)cyclopropanolLonger alkyl chainIncreased steric hindrance; may affect reactivity

The uniqueness of (1S)-2-(3-chloropropyl)cyclopropanol lies in its specific stereochemistry and the combination of both a chlorinated substituent and a cyclopropane ring, which together influence its reactivity and potential applications in synthesis and pharmacology.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

134.0498427 g/mol

Monoisotopic Mass

134.0498427 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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